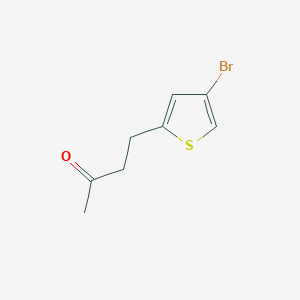

4-(4-Bromothiophen-2-yl)butan-2-one

Description

Contextualization within Thiophene (B33073) and Butanone Chemical Scaffolds

Significance of Thiophene Heterocycles in Synthetic Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones of modern synthetic chemistry. numberanalytics.comontosight.ai As an aromatic ring system, thiophene exhibits stability comparable to benzene (B151609), yet possesses distinct electronic properties that make it a versatile building block. numberanalytics.com Thiophene and its derivatives are frequently used as bioisosteres for benzene rings in medicinal chemistry, often leading to compounds with retained or enhanced biological activity. rroij.com This has resulted in their incorporation into a wide array of pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents. nih.govbenthamdirect.com

Beyond pharmaceuticals, thiophenes are pivotal in materials science. ontosight.ai The ease with which they can be functionalized and polymerized has led to the development of polythiophenes, a class of conducting polymers with applications in organic electronics, such as solar cells and field-effect transistors. jcu.edu.au The versatility of thiophene in undergoing various chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling, solidifies its importance as a precursor for a multitude of complex organic molecules. numberanalytics.com

Role of Butanone Moiety in Organic Transformations

The butanone (or methyl ethyl ketone, MEK) moiety attached to the thiophene ring provides a distinct site for chemical reactivity. wikipedia.org Butanone is an aliphatic ketone that serves as a valuable component in organic synthesis, primarily due to the reactivity of its carbonyl group. foodb.ca This functional group is susceptible to a variety of transformations.

For instance, the carbonyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol, as seen in the conversion of 4-(4-Bromothiophen-2-yl)butan-2-one to 4-(4-Bromothiophen-2-yl)butan-2-ol. fluorochem.co.uk It can also participate in condensation reactions, such as aldol (B89426) condensations, to form larger carbon skeletons. chemcess.com The butanone side chain is a precursor to other functional groups, making it a versatile handle for elaborating the molecular structure. wikipedia.orgchemcess.com It is used in the synthesis of perfumes, antioxidants, and as a catalyst for certain polymerization reactions. chemcess.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrOS |

|---|---|

Molecular Weight |

233.13 g/mol |

IUPAC Name |

4-(4-bromothiophen-2-yl)butan-2-one |

InChI |

InChI=1S/C8H9BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h4-5H,2-3H2,1H3 |

InChI Key |

HEPAQOAQGPILNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC(=CS1)Br |

Origin of Product |

United States |

Significance of Bromine Functionalization in Thiophene Systems

The presence and position of the bromine atom on the thiophene (B33073) ring are of paramount importance, dictating the compound's reactivity and its utility as a synthetic intermediate.

Regioselective Bromination and Its Synthetic Implications

The introduction of a bromine atom onto a thiophene ring is typically achieved through electrophilic aromatic substitution. nih.gov Thiophene itself is highly reactive towards electrophiles, and bromination reactions exhibit a high degree of regioselectivity. studysmarter.co.uk In many cases, bromination occurs preferentially at the 2- and 5-positions (the alpha-carbons adjacent to the sulfur atom). studysmarter.co.uktandfonline.com

The ability to control the position of bromination is a powerful tool in synthesis. acs.org By carefully choosing the brominating agent, such as N-bromosuccinimide (NBS), and the reaction conditions, chemists can selectively introduce bromine at specific sites on the thiophene ring. nih.govtandfonline.com For example, studies have shown that altering conditions from neutral to acidic can shift the preferred site of bromination, allowing for the synthesis of specific isomers. acs.org This regioselectivity is crucial as the position of the bromine atom directly influences the subsequent reactions the molecule can undergo. ontosight.airsc.org

Reactivity of Bromo-Substituted Thiophenes as Synthetic Handles

A bromine atom on an aromatic ring, such as thiophene, is an excellent "synthetic handle." jcu.edu.au This means it can be readily replaced or used to form new chemical bonds, particularly carbon-carbon bonds. Bromo-substituted thiophenes are key substrates in a variety of metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Kumada reactions. ontosight.aijcu.edu.au

In these reactions, the bromine atom is used to couple the thiophene ring with other molecular fragments, such as arylboronic acids in Suzuki couplings. researchgate.net This strategy is fundamental to building complex molecular architectures from simpler precursors. jcu.edu.au The reactivity of the bromo-thiophene is influenced by the number and position of the bromine atoms; for instance, monosubstituted thiophenes can exhibit different reactivity compared to more hindered, polysubstituted versions. rsc.org This reactivity makes compounds like 4-(4-Bromothiophen-2-yl)butan-2-one valuable intermediates for creating a diverse library of thiophene-containing molecules. ontosight.ai

Overview of Current Research Landscape and Gaps Pertaining to the Compound

Identification of Key Synthetic Precursors and Starting Materials

The retrosynthetic analysis points to several key precursors for the synthesis of this compound. The selection of these precursors is guided by their commercial availability, stability, and reactivity.

One logical precursor for the thiophene moiety is 2,4-dibromothiophene (B1333396) . This readily available starting material provides the necessary bromine substituent at the 4-position. The other key precursor is a suitable four-carbon building block, such as 4-hydroxybutan-2-one or a protected version thereof.

Alternative precursors for the thiophene component could include 1-(4-bromothiophen-2-yl)ethanone , which already possesses a portion of the desired side chain. sigmaaldrich.com For the butanone side chain, precursors like 4-bromobutan-2-one could also be considered. nih.gov

Table 1: Key Synthetic Precursors

| Precursor Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2,4-Dibromothiophene | C4H2Br2S | 241.93 | Source of the 4-bromothiophene ring |

| 4-Hydroxybutan-2-one | C4H8O2 | 88.11 | Source of the butan-2-one side chain |

| 1-(4-Bromothiophen-2-yl)ethanone | C6H5BrOS | 205.07 | Advanced precursor combining the ring and part of the side chain |

| 4-Bromobutan-2-one | C4H7BrO | 151.00 | Alternative precursor for the butanone side chain |

Evaluation of Potential Carbon-Carbon Bond Formations and Cleavages

The formation of the crucial carbon-carbon bond between the thiophene ring and the butanone side chain is a key step in the synthesis. Several established methods for C-C bond formation can be considered.

Friedel-Crafts Acylation/Alkylation: A classic approach would involve the Friedel-Crafts acylation or alkylation of a suitable thiophene derivative. For instance, reacting 2-bromothiophene (B119243) with a suitable acylating agent derived from the butanone side chain in the presence of a Lewis acid catalyst could be a viable route. However, controlling the regioselectivity on the thiophene ring can be a challenge.

Cross-Coupling Reactions: Modern cross-coupling reactions offer a more controlled and efficient way to form the desired bond. A Suzuki or Stille coupling reaction between a brominated thiophene and a suitable organoboron or organotin reagent, respectively, representing the butanone side chain, would be a powerful strategy.

Grignard Reactions: The reaction of a Grignard reagent derived from 2,4-dibromothiophene with a suitable electrophile, such as an epoxide or an α,β-unsaturated ketone, could also lead to the formation of the desired carbon skeleton.

The cleavage of C-C bonds is less relevant in the forward synthesis but is the conceptual basis of the retrosynthetic analysis. The key disconnection is the bond between the thiophene C2 position and the adjacent methylene (B1212753) group of the butanone chain.

Strategic Planning for Convergent and Divergent Synthetic Pathways

Based on the identified precursors and potential bond-forming reactions, both convergent and divergent synthetic strategies can be devised.

Convergent Synthesis: A convergent approach involves synthesizing the two main fragments—the substituted thiophene and the butanone side chain—separately and then coupling them together in a late-stage step. researchgate.net For example, 2,4-dibromothiophene could be selectively lithiated or converted to a boronic acid derivative, which would then be coupled with a pre-formed butanone side chain synthon. This strategy is often more efficient and allows for greater flexibility in modifying each fragment independently.

Divergent Synthesis: A divergent strategy would start from a common intermediate and then branch out to create different analogs of the target molecule. researchgate.net For instance, one could start with a thiophene derivative and introduce the butanone side chain, and then in a subsequent step, perform the bromination of the thiophene ring. This approach is useful for creating a library of related compounds for structure-activity relationship studies.

A potential divergent route could involve the acylation of thiophene with a suitable butanoyl derivative, followed by selective bromination at the 4-position of the thiophene ring. nih.gov

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Separate synthesis of key fragments followed by late-stage coupling. researchgate.net | High overall yield, flexibility in fragment modification. | Requires careful planning of the coupling reaction. |

| Divergent | Synthesis from a common intermediate with later-stage diversification. researchgate.net | Efficient for creating a library of analogs. | May have lower overall yields for a specific target. |

By carefully considering these retrosynthetic principles, chemists can design and execute an efficient and effective synthesis of this compound, paving the way for its further investigation and potential applications.

Direct Synthetic Approaches

Direct methods focus on assembling the target molecule from simpler starting materials, building either the thiophene ring or the butanone side chain as a key step.

Acylation Reactions of Bromothiophenes

A primary and widely utilized method for synthesizing aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring. organic-chemistry.orgchemguide.co.uk

The Friedel-Crafts acylation of a brominated thiophene with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a key synthetic strategy. organic-chemistry.orgchemguide.co.ukconsensus.app The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring. sigmaaldrich.comyoutube.com

The regioselectivity of this reaction is a critical consideration. For thiophene and its derivatives, electrophilic substitution preferentially occurs at the C2 (or α) position, as the intermediate carbocation is more stabilized by resonance compared to attack at the C3 (β) position. stackexchange.com When a deactivating group like bromine is present on the thiophene ring, it can influence the position of the incoming acyl group. For a starting material like 3-bromothiophene (B43185), acylation is directed to the C5 position, which is para to the bromine atom.

A study on the Friedel-Crafts acylation of 2,5-dibromo- and 2,3,5-tribromothiophenes using various acyl chlorides and aluminum trichloride (B1173362) resulted in a mixture of acylated products and tetrabromothiophene. consensus.app This suggests that the reaction conditions can sometimes lead to halogen scrambling or disproportionation.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Reactant | Acylating Agent | Catalyst | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|---|---|

| Benzene (B151609) | Ethanoyl chloride | AlCl₃ | - | - | Phenylethanone | chemguide.co.uk |

This table illustrates general conditions for Friedel-Crafts acylation; specific conditions for producing this compound would require adaptation.

To overcome some of the limitations of traditional Friedel-Crafts conditions, such as the need for stoichiometric amounts of catalyst and harsh conditions, alternative methods have been developed. organic-chemistry.orgsigmaaldrich.com These can include the use of milder Lewis acids or solid acid catalysts. For instance, zinc oxide (ZnO) has been demonstrated as an effective catalyst for Friedel-Crafts acylations. organic-chemistry.org Another approach involves using cyanuric chloride and AlCl₃ to perform acylations from carboxylic acids under mild conditions. organic-chemistry.org Furthermore, acylation reactions can be carried out under weak base conditions, where a nucleophilic amine base like pyridine (B92270) can act as a catalyst by forming a highly reactive acylpyridinium intermediate. umich.edu

Thiophene Ring Formation with Brominated Precursors (e.g., Fiesselmann Thiophene Synthesis Analogues)

Instead of starting with a pre-formed thiophene ring, it is possible to construct the ring itself from acyclic, brominated precursors. The Fiesselmann thiophene synthesis is a powerful method for generating substituted thiophenes. researchgate.netwikipedia.org The classical Fiesselmann reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.org

An adaptation of this methodology could potentially utilize brominated starting materials to directly yield a brominated thiophene product. The general mechanism involves a base-catalyzed conjugate addition of the thiol to an activated triple bond, followed by cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org By selecting appropriately brominated starting materials, this pathway could offer a direct route to the desired 4-bromothiophene core, which could then be further functionalized. Research has shown that ynone trifluoroborate salts can react with alkylthiols in a Fiesselmann-type condensation to produce thiophenes with complete regiocontrol. organic-chemistry.org

Butanone Side Chain Elaboration Strategies

This approach involves starting with a brominated thiophene derivative and building the butanone side chain. This can be achieved through various carbon-carbon bond-forming reactions.

One common strategy is a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. smolecule.comresearchgate.net For example, a 4-bromothiophene-2-boronic acid derivative could be coupled with a suitable four-carbon partner containing a ketone or a protected ketone functionality. Alternatively, 2,4-dibromothiophene could be selectively coupled at one of the bromine positions.

Another strategy involves the reaction of a Grignard or organolithium reagent derived from a bromothiophene with an appropriate electrophile. For instance, treating 2,4-dibromothiophene with a strong base like n-butyllithium can selectively generate the 2-lithio-4-bromothiophene intermediate. This nucleophilic species can then react with an electrophile like acetone (B3395972), followed by oxidation, or with a protected butanone equivalent to construct the side chain. Side-chain engineering is a crucial aspect for fine-tuning the properties of thiophene-based molecules for various applications. mdpi.com

Indirect Synthetic Pathways via Precursor Modification

Indirect routes involve synthesizing a precursor molecule and then modifying it in a subsequent step to yield the final product. A prominent example of this approach is the synthesis of 4-(thiophen-2-yl)butan-2-one (B15323309) followed by a selective bromination of the thiophene ring.

The synthesis of the unbrominated precursor, 4-(thiophen-2-yl)butan-2-one, can be accomplished through methods like the Friedel-Crafts acylation of thiophene with 4-chlorobutanoyl chloride, followed by reduction of the resulting chloroketone.

Once the precursor is obtained, the next critical step is the regioselective bromination of the thiophene ring. Thiophene is highly reactive towards electrophilic substitution, and bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) or acetic acid. researchgate.net The position of bromination is directed by the existing alkyl substituent on the ring. The C5 position is typically the most activated site for electrophilic attack. However, to obtain the desired 4-bromo isomer, careful control of reaction conditions or the use of directing groups might be necessary. It has been demonstrated that the use of DMF as a solvent can be critical in achieving high regioselectivity in the bromination of certain heterocyclic systems. orgsyn.org

Post-Synthetic Bromination of Thiophen-2-yl-butan-2-one Derivatives

One direct method for preparing this compound involves the electrophilic bromination of the precursor, 4-(thiophen-2-yl)butan-2-one. Thiophene rings are known to undergo electrophilic substitution reactions readily, often more so than benzene. nih.goviust.ac.ir The halogenation of thiophene is particularly rapid, occurring at room temperature or even at lower temperatures, and can be controlled to achieve selective mono- or di-substitution. iust.ac.ir

For the synthesis of the target compound, selective bromination at the C4 position of the thiophene ring is required. The directing effects of the alkyl substituent at the C2 position influence the regioselectivity of the bromination. To achieve clean monobromination, specific reaction conditions are necessary. iust.ac.ir A standard procedure for such a transformation involves dissolving the thiophene derivative in a suitable solvent like dichloromethane (B109758) and adding a controlled amount of bromine. nih.gov

Computational studies, specifically using Density Functional Theory (DFT), have investigated the mechanisms of thiophene bromination with N-Bromosuccinimide (NBS). These studies indicate that the reaction proceeds favorably through the formation of a bromonium ion intermediate. researchgate.netdntb.gov.ua Both molecular bromine (Br₂) and NBS can serve as the bromine source to achieve the desired bromination. researchgate.net

Functional Group Interconversion Strategies (e.g., Reduction of Carboxylic Acid Derivatives)

Functional group interconversion (FGI) represents a powerful strategy in multi-step organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.com This approach can be hypothetically applied to the synthesis of this compound. For instance, a precursor molecule containing a carboxylic acid or an ester functional group could be converted into the desired ketone.

One potential FGI pathway is the reduction of a corresponding carboxylic acid derivative. For example, a compound such as 4-(4-Bromothiophen-2-yl)-2-hydroxybutane could be oxidized to the target ketone. Conversely, a related nitrile, ester, or amide could be transformed into the butan-2-one moiety. The interconversion of carboxylic acid derivatives, such as converting a reactive acylating agent into an ester or amide, is a fundamental set of transformations in organic synthesis. mit.edu The reduction of nitriles can yield primary amines, while their partial reduction can lead to aldehydes. vanderbilt.edu A more relevant transformation would be the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitable carboxylic acid derivative like an N-methoxy-N-methyl amide (Weinreb amide) of 3-(4-bromothiophen-2-yl)propanoic acid to form the ketone.

Another related strategy involves the reductive bromination of a carboxylic acid to a bromide, a transformation developed by Sakai and colleagues. organic-chemistry.org While not directly forming a ketone, this illustrates the breadth of FGI methods available for manipulating complex molecules.

Catalytic and Reagent-Based Methodologies

Modern organic synthesis heavily relies on catalytic methods to construct complex molecules efficiently and selectively. Transition-metal catalysis and organocatalysis offer powerful tools for forming the key C-C bonds in this compound.

Transition-Metal Catalyzed Coupling Reactions (e.g., Cross-Coupling for Thiophene-Alkyl Linkage)

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation. rsc.org These reactions are ideal for creating the thiophene-alkyl linkage in the target molecule. Methods like Kumada, Stille, Suzuki, and Negishi coupling can be employed, typically involving a halo-thiophene (or a thienyl-organometallic reagent) and a suitable alkyl coupling partner.

Halo-substituted alkylthiophenes are valuable intermediates that react under various cross-coupling conditions. jcu.edu.au For instance, a Kumada coupling could involve the reaction of a Grignard reagent derived from a 4-halobutane derivative with 2,4-dibromothiophene, catalyzed by a nickel or palladium complex. Alkylthiophenes are frequently prepared via Kumada coupling between a halothiophene and an alkyl Grignard reagent. jcu.edu.au

Another powerful approach is the direct C-H arylation or alkylation of thiophenes. organic-chemistry.orgnih.gov This avoids the pre-functionalization step of creating an organometallic reagent. The reaction might involve coupling 4-bromothiophene directly with a butanone-containing olefin, such as methyl vinyl ketone, in the presence of a transition-metal catalyst like palladium, rhodium, or iridium. acs.org

Table 1: Examples of Transition-Metal Catalyzed Reactions for Thiophene Derivatization

| Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| Kumada Coupling | Ni or Pd catalyst, Grignard reagent | Alkylated Thiophenes | jcu.edu.au |

| Stille Coupling | Pd catalyst, Organostannane reagent | Arylated/Alkylated Thiophenes | jcu.edu.au |

| Direct C-H Arylation | Pd(OAc)₂, Ligand | Arylated Thiophenes | organic-chemistry.org |

Organocatalytic Approaches in Butanone Formation

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a major field in asymmetric synthesis. beilstein-journals.org While direct organocatalytic formation of the entire this compound structure is not prominently documented, organocatalytic principles can be applied to construct the butanone fragment.

For example, the asymmetric Michael addition of a nucleophile to methyl vinyl ketone is a classic organocatalytic transformation that forms a key C-C bond in the butanone backbone. Chiral amines or thioureas are often used as catalysts. An organocatalytic tandem Michael-Michael reaction has been reported for the synthesis of bicyclo[2.2.2]octan-2-one derivatives, demonstrating the power of this approach in ketone synthesis. thieme-connect.de A hypothetical route could involve the organocatalytic addition of a thienyl-derived nucleophile to an appropriate α,β-unsaturated ketone.

Green Chemistry Principles in Synthesis Optimization (e.g., Manganese-Catalyzed Dehydrogenative Coupling)

Green chemistry aims to design chemical processes that are environmentally benign, reducing waste and avoiding hazardous substances. rsc.org In the context of synthesizing thiophene derivatives, this includes using less toxic metals, minimizing solvent use, and improving atom economy. nih.gov

Manganese, being earth-abundant and having low toxicity, is an attractive alternative to precious metal catalysts like palladium and rhodium. beilstein-journals.org Manganese-catalyzed dehydrogenative coupling reactions, also known as "borrowing hydrogen" or "hydrogen auto-transfer" reactions, are particularly atom-economical. nih.govresearchgate.net These reactions allow for the formation of C-C bonds using alcohols as alkylating agents, with water as the only byproduct. nih.gov

A potential green synthesis of a precursor to the target molecule could involve the manganese-catalyzed α-alkylation of a ketone with an alcohol. For example, acetone could be alkylated with 2-(4-bromothiophen-2-yl)ethanol (B2986568) using a manganese pincer complex as a catalyst. Liu and Ke reported a phosphine-free manganese complex for the coupling of secondary and primary alcohols to form ketones. nih.gov This highlights the potential of manganese catalysis in constructing the butanone portion of the molecule under environmentally friendly conditions.

Table 2: Manganese Catalysts in Dehydrogenative Coupling Reactions

| Catalyst Type | Reaction | Application | Reference |

|---|---|---|---|

| Mn(I)-pincer complex | N-alkylation of amines with alcohols | C-N Bond Formation | beilstein-journals.orgnih.gov |

| Phosphine-free Mn complex | Coupling of secondary and primary alcohols | Ketone Formation | nih.gov |

| Mn(CO)₅Br | α-alkylation of nitriles with alcohols | C-C Bond Formation | nih.gov |

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the methodologies discussed, mechanistic studies provide valuable insights.

Bromination Mechanism: The electrophilic bromination of thiophene with NBS has been studied using DFT. researchgate.netdntb.gov.ua The calculations suggest that the reaction pathway involving the formation of a bromonium ion intermediate is energetically favorable. The NBS, or trace amounts of Br₂ within the reagent, acts as the electrophilic bromine source that attacks the electron-rich thiophene ring. researchgate.net The stability of the intermediate carbocation (the sigma complex or Wheland intermediate) determines the regioselectivity of the substitution.

Transition-Metal Catalysis Mechanism: The mechanism of transition-metal-catalyzed cross-coupling reactions typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for reactions like Suzuki or Stille), and reductive elimination. In C-H activation/alkylation, the cycle often involves C-H activation/metalation, migratory insertion of an olefin into the metal-carbon bond, and subsequent β-hydride elimination or reductive elimination to regenerate the catalyst and form the product. rsc.orgacs.org For manganese-catalyzed dehydrogenative coupling, the mechanism generally starts with the base-assisted activation of the manganese pre-catalyst. The active catalyst then dehydrogenates the alcohol to an aldehyde or ketone. This intermediate undergoes a condensation or addition reaction, followed by reduction by the manganese hydride species generated in the initial dehydrogenation step, thus regenerating the catalyst. nih.gov

Mechanistic Pathways of Key Synthetic Steps (e.g., Electrophilic Aromatic Substitution on Thiophene)

The primary mechanistic pathway for the synthesis of this compound via Friedel-Crafts acylation involves electrophilic aromatic substitution on the 3-bromothiophene ring. Thiophene and its derivatives are known to undergo electrophilic substitution reactions readily, often more so than benzene, due to the ability of the sulfur atom to stabilize the intermediate cation through resonance. libretexts.orgsigmaaldrich.com The acylation is typically carried out using an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.combyjus.com

The mechanism can be detailed in the following steps:

Generation of the Electrophile: The reaction is initiated by the formation of a highly reactive electrophile, an acylium ion. The Lewis acid catalyst interacts with the acylating agent (e.g., 3-oxobutanoyl chloride or a related precursor) to generate this ion. The acylium ion is resonance-stabilized, which facilitates its formation. sigmaaldrich.combyjus.com

Electrophilic Attack: The electron-rich thiophene ring of 3-bromothiophene then acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the thiophene ring, leading to the formation of a positively charged intermediate known as a sigma complex or arenium ion. byjus.com

Regioselectivity of the Attack: In the case of 3-bromothiophene, the electrophilic attack preferentially occurs at the C2 or C5 position. The substitution at the C2 position (adjacent to the bromine atom) is generally favored. This is because the intermediate formed by attack at the C2 position is more stabilized by resonance than the intermediate formed by attack at other positions. echemi.comstackexchange.com The lone pairs on the sulfur atom play a crucial role in stabilizing this intermediate. stackexchange.com The bromine atom, being an electron-withdrawing group, deactivates the ring slightly but primarily directs incoming electrophiles to the ortho and para positions (relative to itself). In the thiophene ring, this corresponds to the adjacent C2 and C4 positions. The strong activating effect of the sulfur atom directing to the alpha-positions (C2 and C5) typically dominates.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base (such as the tetrachloroaluminate complex formed from the Lewis acid) removes a proton from the carbon atom that formed the new bond with the electrophile. This step restores the aromaticity of the thiophene ring and yields the final product, this compound, along with the regenerated Lewis acid catalyst and a protonated base. byjus.com

Identification of Intermediates and Transition States

The course of the Friedel-Crafts acylation is dictated by the relative stabilities of the intermediates and the transition states leading to them.

Intermediates:

The key intermediate in this electrophilic aromatic substitution is the sigma complex (or arenium ion) . For the acylation of 3-bromothiophene, two primary sigma complexes can be considered, resulting from the attack at the C2 and C5 positions.

Attack at the C2-position: The positive charge in the resulting sigma complex can be delocalized over the thiophene ring and, importantly, onto the sulfur atom. This delocalization results in three significant resonance structures, which provides substantial stabilization. stackexchange.com The ability to draw more resonance forms for the intermediate resulting from attack at the 2-position makes this pathway energetically more favorable. echemi.comstackexchange.com

Attack at other positions: If the attack were to occur at the C4 or C5 position, the resulting sigma complexes would be less stable. For instance, attack at the C4 position would lead to an intermediate with fewer and less stable resonance contributors.

The stability of these intermediates is a critical factor in determining the regioselectivity of the reaction.

| Intermediate Type | Position of Attack | Key Stabilizing Features |

| Acylium Ion | N/A | Resonance stabilization of the positive charge. |

| Sigma Complex (Arenium Ion) | C2-position | Delocalization of positive charge through three resonance structures, including one involving the sulfur atom's lone pair. |

| Sigma Complex (Arenium Ion) | C5-position | Delocalization of positive charge, also stabilized by the sulfur atom. |

Transition States:

The reaction profile involves two principal transition states:

First Transition State (TS1): This is the transition state for the electrophilic attack of the thiophene ring on the acylium ion. It represents the highest energy point leading to the formation of the sigma complex. The energy of this transition state is influenced by the reactivity of both the electrophile and the nucleophilic thiophene ring.

Computational studies and kinetic isotope effects have been employed to probe the structures and energies of these transition states in Friedel-Crafts acylations. rsc.org The structure of the transition state resembles the high-energy sigma complex, according to Hammond's postulate. Therefore, factors that stabilize the sigma complex will also lower the energy of the transition state leading to it, explaining the observed regioselectivity.

| Transition State | Associated Step | Description |

| TS1 | Electrophilic Attack | High-energy state leading to the formation of the sigma complex. Its structure involves the partial formation of the new carbon-carbon bond. |

| TS2 | Deprotonation | Lower-energy state for the removal of a proton and restoration of the aromatic ring. |

Chemical Reactivity and Transformations of 4 4 Bromothiophen 2 Yl Butan 2 One

Reactivity of the Butanone Moiety

The butanone side chain of 4-(4-bromothiophen-2-yl)butan-2-one possesses two key sites of reactivity: the electrophilic carbonyl carbon and the acidic α-protons. These features allow for a range of transformations to modify the ketone structure.

Carbonyl Group Transformations (e.g., Reductions, Nucleophilic Additions)

The carbonyl group of the butanone moiety is susceptible to nucleophilic attack, leading to a variety of addition and reduction products. For instance, reduction of the ketone functionality provides access to the corresponding secondary alcohol. This transformation is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. The resulting alcohol, 4-(4-bromothiophen-2-yl)butan-2-ol, can serve as a precursor for further synthetic elaborations.

While specific examples for this compound are not extensively documented in readily available literature, the reduction of similar butanone structures is a well-established and predictable reaction. For example, butanone itself is readily reduced to butan-2-ol using NaBH₄ in a two-step reaction followed by dilute acid workup. researchgate.net

Nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group would be expected to yield tertiary alcohols. These reactions would proceed via attack at the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Alpha-Proton Reactivity and Enolate Chemistry (e.g., Aldol (B89426) Condensation, Alkylation)

The protons on the carbons alpha to the carbonyl group (C1 and C3 of the butanone chain) are acidic and can be removed by a suitable base to form an enolate. The formation of the enolate is a critical step that opens up a wide range of C-C bond-forming reactions.

The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky, strong base like lithium diisopropylamide (LDA) will preferentially deprotonate the less sterically hindered methyl group (C1), leading to the kinetic enolate. Conversely, a smaller, weaker base under thermodynamic control would favor the formation of the more substituted and thermodynamically more stable enolate at the C3 position.

Once formed, these enolates can act as nucleophiles in various reactions. For example, in an aldol condensation, the enolate can add to an aldehyde or another ketone, forming a β-hydroxy ketone. Subsequent dehydration can then lead to an α,β-unsaturated ketone. While specific examples for this compound are not detailed in the literature, the principles of enolate chemistry are broadly applicable. For instance, the aldol condensation of acetone (B3395972) with various aldehydes is a classic transformation. jcu.edu.au

Furthermore, the enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. This allows for the introduction of various alkyl groups at the α-position, further functionalizing the butanone chain. The success of this alkylation depends on the nature of the alkyl halide, with primary and secondary halides being preferred. nih.gov

Reactivity of the Bromothiophene Moiety

The bromothiophene ring is a versatile platform for a variety of transformations, primarily leveraging the carbon-bromine bond and the inherent reactivity of the thiophene (B33073) ring itself.

Halogen-Metal Exchange Reactions and Subsequent Quenching

The bromine atom on the thiophene ring can be readily exchanged for a metal, typically lithium, through a halogen-metal exchange reaction. This is commonly achieved by treating the compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This reaction proceeds rapidly and is a fundamental method for generating a nucleophilic thiophene species. The rate of this exchange generally follows the trend I > Br > Cl.

The resulting lithiated thiophene is a powerful intermediate that can be quenched with a variety of electrophiles. For example, reaction with carbon dioxide (CO₂) followed by acidic workup would yield the corresponding carboxylic acid. Quenching with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. This methodology provides a straightforward route to a wide range of 5-substituted thiophene derivatives. In some cases, a combination of reagents like i-PrMgCl and n-BuLi can be used to achieve selective bromine-metal exchange, especially in the presence of acidic protons.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the bromothiophene with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it a popular choice for the synthesis of biaryl and substituted aromatic compounds. While direct examples with this compound are not readily found, the Suzuki coupling of other bromothiophenes is well-documented.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromothiophene with a terminal alkyne. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. It is a highly efficient method for synthesizing arylalkynes and conjugated enynes. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > OTf > Br > Cl.

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of the bromothiophene with an alkene to form a substituted alkene. This reaction provides a direct method for the arylation of double bonds. The reaction mechanism typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

The following table summarizes representative conditions for these cross-coupling reactions, though specific optimization would be required for this compound.

| Reaction | Coupling Partner | Catalyst System | Base |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N |

| Heck | Alkene | Pd(OAc)₂ | Et₃N |

Electrophilic Aromatic Substitution on the Thiophene Ring (beyond initial bromination)

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). The presence of the bromo and the butanone-substituted alkyl group will influence the regioselectivity of further substitution reactions. The sulfur atom directs electrophiles to the adjacent α-positions (2 and 5), while the bromine atom is a deactivating but ortho-, para-directing group (directing to positions 3 and 5). The alkyl group at the 2-position will also direct to the adjacent 3- and 5-positions.

Given these competing directing effects, a mixture of products could be expected upon electrophilic attack. For instance, nitration or sulfonation would likely lead to substitution at the 5-position, which is activated by the sulfur and the alkyl group, and not sterically hindered. However, the deactivating effect of the bromine and the butanone's carbonyl group (if there is any electronic communication) might necessitate harsh reaction conditions. It is important to note that under strongly acidic conditions, as often required for electrophilic substitution, the butanone moiety might undergo side reactions.

Nucleophilic Aromatic Substitution Considerations

The bromine atom attached to the thiophene ring of this compound is a key site for nucleophilic aromatic substitution (SNAc) reactions. This class of reactions allows for the replacement of the bromide with a variety of nucleophiles, opening pathways to a diverse range of substituted thiophene derivatives.

While direct, uncatalyzed nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, modern cross-coupling methodologies have made such transformations highly feasible. The most prominent among these are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination stands as a powerful tool for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction would involve the coupling of the bromo-thiophene with a primary or secondary amine in the presence of a palladium catalyst and a base. The general transformation is depicted below:

Reaction Scheme for Buchwald-Hartwig Amination:

The success of this reaction is highly dependent on the choice of palladium catalyst, which typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand, and the base used. A range of amines can be employed, leading to the synthesis of various N-substituted thiophene derivatives. The existence of compounds such as 4-Amino-1-(4-bromothiophen-2-yl)butan-2-one in chemical databases suggests the viability of such transformations, where an amino group or a protected equivalent is introduced onto the thiophene ring.

The Ullmann condensation offers an alternative, copper-catalyzed route to C-N, C-O, and C-S bond formation. Though often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable strategy. For this compound, an Ullmann reaction with an alcohol, amine, or thiol could yield the corresponding ether, amine, or thioether derivatives.

Illustrative Ullmann-type Reactions:

| Nucleophile | Product Type |

|---|---|

| R-OH (Alcohol/Phenol) | Aryl Ether |

| R1R2NH (Amine) | Aryl Amine |

Chemoselectivity and Regioselectivity in Complex Reactions

In molecules with multiple reactive sites, such as this compound, the concepts of chemoselectivity and regioselectivity are of paramount importance for predictable and efficient synthesis.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the target compound, the primary sites for reaction are the C-Br bond and the carbonyl group. The choice of reagents and reaction conditions dictates which site will react. For instance, reactions targeting the carbonyl group, such as reduction with sodium borohydride or Grignard addition, would typically not affect the C-Br bond under standard conditions. Conversely, cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions are designed to be selective for the C-Br bond, leaving the ketone functionality intact.

Regioselectivity concerns the specific position at which a reaction occurs when multiple similar positions are available. While the starting compound has a defined substitution pattern, regioselectivity becomes a critical consideration in subsequent reactions. For example, in a Suzuki cross-coupling reaction involving a di-brominated analog, the relative reactivity of the bromine atoms would determine the position of the incoming aryl group. In a study on a related system, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, it was observed that Suzuki coupling occurred preferentially at the bromophenyl position over the bromothiophenyl position. nih.gov This suggests that in more complex substrates, the electronic and steric environment of each potential reaction site plays a crucial role in directing the outcome of the reaction.

Table of Potential Chemoselective Reactions:

| Reagent/Reaction Type | Targeted Functional Group | Potential Product |

|---|---|---|

| NaBH4 | Ketone | 4-(4-Bromothiophen-2-yl)butan-2-ol |

| R-MgBr (Grignard) | Ketone | Tertiary alcohol derivative |

| R-B(OH)2 (Suzuki) | C-Br | 4-(4-Arylthiophen-2-yl)butan-2-one |

Tandem and Cascade Reactions Involving the Compound

The bifunctional nature of this compound makes it an interesting candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. Such processes are highly valued in organic synthesis for their efficiency in building molecular complexity.

While specific tandem or cascade reactions commencing directly from this compound are not extensively documented in the literature, its structure lends itself to such possibilities. For example, a derivative of this compound could be designed to undergo an intramolecular cyclization. One hypothetical scenario could involve the conversion of the ketone to a different functional group that could then react with the thiophene ring, possibly after a substitution reaction at the C-Br position.

For instance, a nucleophilic substitution at the C-Br bond to introduce a tethered nucleophile could be followed by an intramolecular reaction with the ketone or a derivative thereof. Research on the intramolecular cyclization of other substituted furans and thiophenes demonstrates the feasibility of such synthetic strategies. researchgate.netresearchgate.netnih.gov These studies show that with the appropriate placement of reacting groups, complex heterocyclic systems can be constructed efficiently.

The development of a cascade reaction involving this compound would likely involve a multi-step, one-pot sequence. An initial reaction, for example a Heck or Sonogashira coupling at the C-Br bond, could introduce a new reactive moiety. This new group could then participate in a subsequent transformation, such as a cyclization or another coupling reaction, triggered by a change in reaction conditions or the addition of a new reagent. The design of such a cascade would require careful consideration of the reactivity of all functional groups present in the starting material and any intermediates.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of 4-(4-Bromothiophen-2-yl)butan-2-one. By analyzing the chemical shifts, spin-spin couplings, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be mapped out.

While specific experimental spectra for this exact compound are not widely published, a detailed prediction can be made based on known spectral data of its constituent chemical moieties, such as the butan-2-one chain and substituted thiophene (B33073) rings. For instance, ¹H NMR data for similar butanone structures, like 4-hydroxy-4-(4-nitrophenyl)butan-2-one, show a characteristic singlet for the methyl protons around δ 2.20 ppm and a multiplet for the adjacent methylene (B1212753) protons at approximately δ 2.85 ppm. chegg.com The protons on the thiophene ring are expected in the aromatic region (δ 6.5-8.0 ppm), with their exact shifts influenced by the bromine and alkyl substituents. oup.comoup.com

Predicted ¹H and ¹³C NMR Data

The following tables provide predicted chemical shifts for the hydrogen and carbon atoms in this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (CH₃) | 2.1 - 2.3 | Singlet (s) | N/A |

| H3 (CH₂) | 2.8 - 3.0 | Triplet (t) | ~7.0 |

| H4 (CH₂) | 3.0 - 3.2 | Triplet (t) | ~7.0 |

| H3' (Thiophene) | 6.8 - 7.0 | Doublet (d) | ~1.5 |

| H5' (Thiophene) | 7.1 - 7.3 | Doublet (d) | ~1.5 |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₃) | 29 - 31 |

| C2 (C=O) | 206 - 208 |

| C3 (CH₂) | 44 - 46 |

| C4 (CH₂) | 28 - 30 |

| C2' (Thiophene) | 145 - 148 |

| C3' (Thiophene) | 122 - 124 |

| C4' (Thiophene) | 110 - 112 |

| C5' (Thiophene) | 128 - 130 |

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made in 1D NMR and to establish definitive connectivity, a suite of 2D-NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene protons at position 3 (H3) and position 4 (H4), confirming the butan-2-one chain's integrity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the singlet at ~2.2 ppm to the methyl carbon at ~30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is invaluable for connecting the different parts of the molecule. Expected key correlations include:

From the methyl protons (H1) to the carbonyl carbon (C2).

From the methylene protons (H4) to the thiophene carbons (C2' and C3').

From the thiophene proton H3' to carbons C2', C4', and C5'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the molecule's preferred conformation. For a flexible molecule like this, NOESY could reveal spatial proximities between the thiophene ring protons and the protons of the butyl chain.

Dynamic NMR for Conformational Studies

The butan-2-one side chain attached to the thiophene ring is flexible, with several rotatable single bonds (C4-C2', C3-C4, C2-C3). This flexibility means the molecule can exist in various conformations. Dynamic NMR (DNMR) is a technique used to study the kinetics of processes that interconvert these conformers. researchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, the rotation around single bonds is fast on the NMR timescale, and the resulting spectrum shows averaged signals for the protons and carbons. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the exchange rate can become slow enough that separate signals for each distinct conformer appear. This "coalescence" phenomenon allows for the calculation of the activation free energy (ΔG‡) for the rotational barriers, providing insight into the molecule's conformational dynamics. researchgate.net For this compound, DNMR could be used to study the rotational barrier between the thiophene ring and the butyl side chain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₈H₉BrOS), the molecular ion peak ([M]⁺) would be a critical piece of information. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum would exhibit a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity. The nominal molecular weight would be approximately 248 and 250 g/mol .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula. acs.org For this compound, HRMS would be used to confirm the formula C₈H₉BrOS by comparing the experimentally measured mass to the calculated theoretical mass.

Predicted HRMS Data

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₈H₉⁷⁹BrOS]⁺ | ⁷⁹Br | 247.9636 |

| [C₈H₉⁸¹BrOS]⁺ | ⁸¹Br | 249.9615 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a specific ion (like the molecular ion) and then inducing it to fragment. Analyzing these fragments provides detailed structural information. nih.gov

The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for ketones. This would result in the formation of a stable acylium ion, [CH₃CO]⁺, with an m/z of 43. This is often a prominent peak in the spectra of methyl ketones.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would lead to the loss of a neutral propene molecule and the formation of an enol radical cation containing the bromothiophene ring.

Cleavage of the Butyl Chain: Fragmentation can also occur at other points along the alkyl chain, such as the cleavage of the bond between the chain and the thiophene ring, leading to a bromothienylmethyl cation.

Predicted Key Fragment Ions in MS/MS

| Predicted m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 43 | [CH₃CO]⁺ | Alpha-cleavage |

| 189/191 | [C₅H₄BrS]⁺ | Cleavage of C-C bond alpha to the ring |

| 205/207 | [C₆H₆BrOS]⁺ | Loss of propene via McLafferty rearrangement |

| 110 | [C₄H₂S]⁺ | Loss of Br from thiophene fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering observed in Raman spectroscopy corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For this compound, the most characteristic signal in the IR spectrum would be the strong absorption due to the stretching of the ketone carbonyl group (C=O). This peak is typically observed in the range of 1700-1725 cm⁻¹. Other important vibrations include the C-H stretching of the aliphatic chain and the aromatic thiophene ring, as well as vibrations associated with the C-S and C-Br bonds.

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Thiophene C-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | CH₃, CH₂ | 3000 - 2850 | Medium-Strong |

| C=O Stretch | Ketone | 1725 - 1705 | Strong, Sharp |

| C=C Stretch | Thiophene Ring | 1600 - 1450 | Medium-Weak |

| CH₂/CH₃ Bend | Aliphatic | 1465 - 1375 | Medium |

| C-S Stretch | Thiophene Ring | 800 - 600 | Medium-Weak |

| C-Br Stretch | Bromo-thiophene | 600 - 500 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not widely published, analysis can be projected based on studies of analogous bromothiophene derivatives. researchgate.net

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For this compound, one would expect the thiophene ring to be essentially planar. The butyl-2-one side chain would exhibit free rotation around its single bonds, leading to a specific preferred conformation in the solid state, influenced by intermolecular packing forces. Key structural parameters, such as the C-Br, C-S, and C=O bond lengths, would be determined with high precision. The crystal packing would likely be influenced by weak intermolecular interactions, such as dipole-dipole forces and van der Waals contacts. Based on structurally related molecules, a hypothetical but representative set of crystallographic data is presented in Table 1. nih.gov

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉BrOS |

| Formula Weight | 233.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.54 |

| b (Å) | 8.21 |

| c (Å) | 11.33 |

| β (°) | 105.2 |

| Volume (ų) | 945.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.638 |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. acs.org For the purity assessment of this compound, both HPLC and GC-MS are critical techniques.

HPLC is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds. mdpi.com A robust HPLC method can separate the main compound from process-related impurities and degradation products.

Method development for this compound would typically involve a reversed-phase approach, which separates compounds based on their hydrophobicity. A C18 or C8 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure sharp peak shapes. sigmaaldrich.comresearchgate.net

Detection is commonly achieved using a UV detector, as the thiophene ring and carbonyl group are chromophores that absorb UV light. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment. For ketones that may have poor chromophores or for trace-level analysis, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. This reaction forms a highly UV-active hydrazone derivative, significantly enhancing detection sensitivity. nih.govresearchgate.net

The developed method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. nist.gov

Table 2: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (50:50 v/v) |

GC-MS is a powerful hyphenated technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. pensoft.net It is particularly useful for identifying impurities that may originate from the starting materials or are formed as by-products during the synthesis of this compound. sigmaaldrich.com

In GC-MS, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

Potential volatile impurities in a sample of this compound could include unreacted starting materials such as 2-acetylthiophene (B1664040) or brominating agents, as well as side-products from the synthesis. The mass spectrum provides a molecular fingerprint that allows for the unambiguous identification of these impurities, often by comparison to spectral libraries like the NIST database. Headspace GC-MS is a variation of this technique that is particularly effective for analyzing highly volatile impurities.

Table 3: Potential Volatile Impurities in the Synthesis of this compound and their Analysis by GC-MS

| Potential Impurity | Likely Origin | Key Mass Fragments (m/z) |

|---|---|---|

| Thiophene | Starting material precursor | 84, 58, 45 |

| 2-Acetylthiophene | Starting material | 126, 111, 83, 43 |

| 2,4-Dibromothiophene (B1333396) | Over-bromination by-product | 242, 240, 161, 159, 80 |

| Bromoethane | Reagent/by-product | 110, 108, 29 |

Theoretical and Computational Investigations of 4 4 Bromothiophen 2 Yl Butan 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system. DFT, in particular, has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp It is frequently employed to optimize molecular geometries, determine electronic structures, and predict spectroscopic properties for compounds analogous to 4-(4-Bromothiophen-2-yl)butan-2-one. A common approach involves using a functional, such as B3LYP, paired with a basis set like 6-311G+(d,p), to model the system. iyte.edu.tr

Understanding the electronic structure is key to predicting a molecule's reactivity. A primary method for this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. researchgate.net For bromothiophene-containing chalcones, DFT calculations have been used to determine these orbital energies and the associated energy gap, providing insights into their electrochemical properties and internal charge transfer possibilities. iyte.edu.trnih.gov For this compound, such an analysis would reveal the distribution of electron density and predict the most likely sites for electronic transitions.

Illustrative Data: Frontier Molecular Orbital Energies (Based on Related Compounds)

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | Indicates molecular reactivity and stability; a larger gap implies higher stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites for both electrophilic and nucleophilic attack. The MEP map uses a color scale to denote charge distribution:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In a molecule like this compound, this would be expected around the oxygen atom of the carbonyl group.

Blue regions indicate positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack.

Green regions represent neutral potential.

Studies on various bromothiophene derivatives have successfully used MEP maps to identify these positive, negative, and neutral reactive sites, corroborating experimental findings on their reactivity. iyte.edu.trresearchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, the flexible butyl chain allows for numerous conformations. A detailed analysis would involve systematically rotating the dihedral angles along the C-C single bonds of the butane (B89635) chain and calculating the potential energy of each resulting conformer. organicchemistrytutor.com

The results are typically plotted on a potential energy diagram, which reveals the energy landscape of the molecule. This landscape shows the most stable, low-energy conformations (e.g., anti-periplanar) and the high-energy, unstable conformations (e.g., eclipsed), along with the energy barriers to rotation between them. libretexts.org While a specific landscape for the title compound is not documented in the searched literature, analysis of related crystalline structures shows that conformations are often stabilized by intermolecular interactions such as C−H···O hydrogen bonds, which would influence the preferred shape of the molecule in a solid state. nih.gov

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is instrumental in elucidating reaction mechanisms. Using DFT, researchers can map the entire energy profile of a chemical reaction, from reactants to products, including high-energy transition states. sumitomo-chem.co.jpstackexchange.com This approach, grounded in Transition State Theory, allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur), which determines the reaction rate.

For a molecule like this compound, this modeling could be applied to various reactions:

Reactivity of the Bromothiophene Ring: The thiophene (B33073) ring can undergo electrophilic aromatic substitution. Computational studies can predict the regioselectivity (which position on the ring is most likely to react) and the energy barriers for reactions like halogenation or sulfonation. nih.govnih.gov

Reactivity of the Butanone Chain: The ketone group and adjacent carbons have their own characteristic reactions. For example, studies on the 2-butanone-4-yl radical have used computational methods to determine the thermochemistry and kinetic pathways of its reaction with oxygen, identifying various rearrangement and dissociation pathways. researchgate.net

Cross-Coupling Reactions: The bromine atom on the thiophene ring makes it a suitable substrate for palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.gov DFT calculations can model the catalytic cycle, including steps like oxidative addition and reductive elimination, to understand catalyst efficiency and reaction outcomes. researchgate.net

By calculating the free energy profiles, these studies can determine the most favorable reaction pathway and explain experimentally observed product distributions. researchgate.netbeilstein-journals.org

Spectroscopic Data Prediction and Validation

One of the most practical applications of quantum chemical calculations is the prediction of spectroscopic data. After optimizing the geometry of a molecule, methods like DFT can calculate vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic shieldings (corresponding to NMR chemical shifts). stackexchange.com

This predictive power is crucial for structure validation. In the synthesis of new compounds, experimental spectra (FT-IR, NMR) are recorded and compared against the computationally predicted spectra. A good agreement between the experimental and theoretical data provides strong evidence for the proposed molecular structure. This approach has been successfully used to confirm the structures of numerous novel bromothiophene derivatives. nih.gov For example, a calculated vibrational frequency for the C=O stretch can be compared to the strong absorption band observed in the experimental IR spectrum around 1700 cm⁻¹.

Illustrative Data: Comparison of Experimental and Calculated Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Experimental (cm⁻¹) | Hypothetical Calculated (cm⁻¹) |

| C=O | Stretching | ~1715 | ~1720 |

| Aromatic C-H | Stretching | ~3100 | ~3110 |

| Aliphatic C-H | Stretching | ~2950 | ~2960 |

| C-Br | Stretching | ~580 | ~590 |

| Thiophene C-S | Bending | ~790 | ~800 |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions in a simulated environment (e.g., in a solvent or interacting with a biological macromolecule).

For thiophene and its derivatives, MD simulations have been employed to:

Investigate the relaxation processes following photoexcitation, revealing the interplay between internal conversion and intersystem crossing. rsc.org

Study the complexation and interaction of cationic polythiophenes with DNA, showing how the polymer's conformation is affected by the interaction. iyte.edu.tr

Confirm the stability of a ligand-enzyme complex over time, which is crucial in drug design. acs.orgnih.gov

For this compound, MD simulations could be used to explore its conformational flexibility in solution, its interaction with surfaces, or its potential binding modes and stability within a protein's active site.

Applications of 4 4 Bromothiophen 2 Yl Butan 2 One in Advanced Organic Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

The inherent functionalities of 4-(4-Bromothiophen-2-yl)butan-2-one make it an ideal starting point for the construction of more elaborate molecular architectures. Both the thiophene (B33073) ring and the ketone-containing side chain can be selectively manipulated to build complexity, making it a strategic component in multistep syntheses.

Role in Heterocycle Synthesis

The butanone side chain of this compound is a key element for the construction of new heterocyclic rings. The ketone carbonyl group and the adjacent methylene (B1212753) group provide reactive sites for cyclocondensation reactions with various binucleophiles. For instance, reaction with hydrazine (B178648) derivatives can yield pyridazines, while condensation with compounds like 1,3-dicarbonyls or their equivalents can lead to the formation of substituted pyridines.

Furthermore, the thiophene nucleus itself is a cornerstone for creating fused heterocyclic systems of significant interest, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. researchgate.netcore.ac.uk Synthetic strategies often involve the initial modification of the butanone side chain to introduce the necessary functional groups for a subsequent ring-closing reaction onto the thiophene core. For example, the ketone can be converted into an amine, which then participates in cyclization to form fused nitrogen-containing heterocycles. The Gewald reaction, a classic method for synthesizing 2-aminothiophenes from ketones, sulfur, and an activated nitrile, highlights the utility of ketone precursors in building thiophene-based systems, which can then be further cyclized. core.ac.uk

Application in Polymeric and Oligomeric Systems

In the field of materials science, the bromine atom on the thiophene ring is the most significant feature of this compound. This halogen atom makes the molecule an excellent monomer for metal-catalyzed cross-coupling polymerization reactions. nih.gov Techniques such as Grignard Metathesis (GRIM) polymerization, Suzuki coupling, and Stille coupling can be employed to link these monomeric units, forming conjugated polythiophenes and oligothiophenes. nih.govwikipedia.orgacs.org

These polymers are a critical class of materials in organic electronics due to their semi-conducting properties. wikipedia.orgnih.gov The incorporation of the this compound unit into a polymer backbone introduces the thiophene ring, a key component for charge transport. The butanone side chain can be used to tune the solubility and processing characteristics of the resulting polymer or can be further functionalized post-polymerization to introduce other desired properties. nih.gov The synthesis of polymers like poly(3-alkylthiophenes) often starts from brominated thiophene monomers, demonstrating the fundamental role of compounds like this compound in creating functional organic materials for applications in field-effect transistors, sensors, and photovoltaic devices. wikipedia.orgacs.org

Synthesis of Novel Thiophene-Based Derivatives and Scaffolds

The generation of diverse molecular libraries from a single, versatile starting material is a cornerstone of modern synthetic and medicinal chemistry. This compound is an exemplary scaffold for this purpose, allowing for modification at both the thiophene ring and the alkyl side chain.

The bromine atom at the 4-position of the thiophene ring is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of various substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. Suzuki-Miyaura coupling with boronic acids, for instance, is a highly efficient method to form new carbon-carbon bonds at this position. researchgate.netresearchgate.net This reaction is tolerant of a wide range of functional groups, enabling the synthesis of a vast number of derivatives. researchgate.net Similarly, other coupling reactions such as Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be employed to further diversify the scaffold.

Concurrently, the butanone side chain offers another point for chemical modification. The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), introducing a new functional group and a chiral center. This alcohol can be further derivatized, for instance, by esterification or etherification. Alternatively, the ketone can undergo reactions such as reductive amination to produce amine derivatives or be used in olefination reactions like the Wittig reaction to form alkenes. The combination of these transformations on the ring and side chain allows for the systematic development of novel thiophene-based compounds.

Below is a representative table of derivatives synthesized from a related bromothiophene scaffold using Suzuki cross-coupling, illustrating the versatility of this approach.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-(4-phenylphenyl)-1-(3-phenylthiophen-2-yl)methanimine | 58% |

| 2 | 4-Methylphenylboronic acid | N-(4-(p-tolyl)phenyl)-1-(3-(p-tolyl)thiophen-2-yl)methanimine | 65% |

| 3 | 4-Methoxyphenylboronic acid | N-(4-(4-methoxyphenyl)phenyl)-1-(3-(4-methoxyphenyl)thiophen-2-yl)methanimine | 61% |

| 4 | 4-Chlorophenylboronic acid | N-(4-(4-chlorophenyl)phenyl)-1-(3-(4-chlorophenyl)thiophen-2-yl)methanimine | 68% |

| 5 | 4-Fluorophenylboronic acid | N-(4-(4-fluorophenyl)phenyl)-1-(3-(4-fluorophenyl)thiophen-2-yl)methanimine | 72% |

| Data adapted from a study on a related N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine system, demonstrating the synthetic utility of the Suzuki reaction on brominated thiophenes. researchgate.net |

Development of Ligands and Catalysts

The structural features of this compound and its derivatives present opportunities for their use as ligands in coordination chemistry and catalysis. The thiophene sulfur atom and the side-chain ketone oxygen atom can act as a bidentate chelate system to coordinate with various metal centers.

By modifying the basic scaffold, more sophisticated ligands can be designed. For example, a condensation reaction of the ketone with a chiral amine can produce a chiral Schiff base ligand. Such ligands are valuable in asymmetric catalysis, where they can induce enantioselectivity in metal-catalyzed reactions. Furthermore, the bromine atom can be replaced with a diphenylphosphino group via a coupling reaction, converting the molecule into a phosphine (B1218219) ligand, a class of ligands that is ubiquitous in homogeneous catalysis. researchgate.net